molecular formula C27H28ClN7O B12473747 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide

Cat. No.: B12473747
M. Wt: 502.0 g/mol
InChI Key: UQMSOQCBHGFFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide is a complex organic compound with significant applications in various scientific fields. This compound features a triazine ring substituted with bis(4-methylphenyl)amino groups and an alaninamide moiety substituted with a 3-chloro-4-methylphenyl group. Its unique structure imparts specific chemical properties and reactivity, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide typically involves multi-step organic reactionsThe final step involves the coupling of the triazine derivative with 3-chloro-4-methylphenylalaninamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern on the triazine ring and the presence of both chloro and methyl groups on the alaninamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C27H28ClN7O

Molecular Weight

502.0 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chloro-4-methylphenyl)propanamide

InChI

InChI=1S/C27H28ClN7O/c1-16-5-10-20(11-6-16)31-26-33-25(34-27(35-26)32-21-12-7-17(2)8-13-21)29-19(4)24(36)30-22-14-9-18(3)23(28)15-22/h5-15,19H,1-4H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

UQMSOQCBHGFFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=C(C=C3)C)Cl)NC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.